molecular formula C10H9FN4O B2467197 N-(4-fluorobenzyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1479813-00-7

N-(4-fluorobenzyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2467197
CAS No.: 1479813-00-7
M. Wt: 220.207
InChI Key: OFCLWOVGYGRVHR-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-1H-1,2,3-triazole-5-carboxamide is a chemical compound built on a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. The molecule features a 4-fluorobenzyl group attached to the triazole nitrogen and a carboxamide functional group at the 5-position. This specific arrangement places it within a class of compounds that have demonstrated significant relevance in early-stage drug discovery and biochemical research. The 1,2,3-triazole core is a key structural motif in the development of novel therapeutic agents, with documented scientific interest in its antimicrobial, antifungal, and anticancer properties . Compounds sharing this core structure, particularly the 1-(fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide analogs, have been identified as key intermediates in pharmaceutical research, especially for targeting neurological pathways, and have been investigated as potent inhibitors of specific biological targets such as the Pregnane X Receptor (PXR) . The incorporation of the fluorinated benzyl group is a common strategy in medicinal chemistry to influence a compound's metabolic stability, lipophilicity, and overall bioavailability. This product is intended for research applications as a chemical reference standard or as a building block for the synthesis of more complex molecules. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4O/c11-8-3-1-7(2-4-8)5-12-10(16)9-6-13-15-14-9/h1-4,6H,5H2,(H,12,16)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCLWOVGYGRVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=NNN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-fluorobenzyl bromide and a suitable nucleophile.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the triazole derivative with an appropriate amine under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-1H-1,2,3-triazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Research indicates that derivatives of 1,2,3-triazoles exhibit significant antibacterial properties. Specifically, compounds containing the triazole core have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that triazole derivatives can outperform traditional antibiotics like ciprofloxacin against certain bacterial strains . The presence of the 4-fluorobenzyl group enhances the activity of N-(4-fluorobenzyl)-1H-1,2,3-triazole-5-carboxamide by increasing its binding affinity to bacterial targets.

Anticancer Properties
this compound has also been investigated for its anticancer potential. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, it has been noted to exhibit significant cytotoxic effects against breast cancer cells (MDA-MB-231) with low cytotoxicity towards normal cells . The mechanism likely involves the inhibition of specific enzymes related to cancer cell proliferation.

Enzyme Inhibition
The compound has been identified as a potential inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune evasion. Studies reveal that this compound can effectively inhibit IDO1 activity with IC50 values in the nanomolar range. This inhibition leads to enhanced immune responses against tumors by promoting the proliferation of cytotoxic T cells .

Agricultural Applications

Fungicidal Activity
Recent studies have shown that this compound exhibits antifungal properties. It has been tested against various fungal strains responsible for plant diseases. For instance, research demonstrated that this compound significantly inhibited the growth of brown rot fungi at concentrations as low as 500 ppm . This suggests its potential use as a fungicide in agricultural practices.

Materials Science

Synthesis of Advanced Materials
The compound serves as a valuable building block in the synthesis of more complex materials due to its unique chemical structure. Its ability to form stable complexes with metal ions makes it suitable for applications in catalysis and material science. The incorporation of this compound into polymer matrices could enhance their mechanical and thermal properties.

Data Tables

Application Area Activity Target Organisms/Cells Reference
AntibacterialInhibitionGram-positive & Gram-negative bacteria
AnticancerCytotoxicityMDA-MB-231 breast cancer cells
Enzyme InhibitionIDO1Tumor microenvironment
FungicidalInhibitionBrown rot fungi

Case Study 1: Antibacterial Efficacy

In a comparative study involving various triazole derivatives, this compound was found to exhibit superior antibacterial activity against resistant strains of Escherichia coli and Staphylococcus aureus. The study highlighted the structure-activity relationship (SAR), indicating that modifications at the 4-position significantly enhance antibacterial potency .

Case Study 2: Anticancer Mechanism

A detailed investigation into the anticancer properties revealed that this compound induced apoptosis in cancer cells through the activation of caspase pathways. The compound's efficacy was compared with standard chemotherapeutics, showing promising results in terms of growth inhibition rates across multiple cancer cell lines .

Case Study 3: Agricultural Application

Field trials conducted on crops treated with this compound demonstrated a significant reduction in fungal infections compared to untreated controls. The results indicated a potential application as a novel fungicide in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

Positional Isomerism :

  • N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (e.g., compound 38 and 39 in ) differs by the carboxamide group at position 4 instead of 4. This minor positional shift reduces antibacterial activity against Escherichia coli (MIC = 64–128 µg/mL) compared to sulfanyl derivatives .
  • 5-Amino-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide () introduces an amino group at position 5, which improves solubility but may reduce target affinity due to steric hindrance .

Functional Group Modifications :

  • Sulfanyl vs. Carboxamide : Compounds like 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide (compound 39, ) replace the carboxamide with a sulfanyl-acetamide chain, enhancing antibacterial potency (MIC = 32 µg/mL) due to improved membrane penetration .
  • Hydroxy vs.
Variations in the Benzyl Substituent
  • Halogenation Effects :

    • N-(4-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide (e.g., ) shows reduced metabolic stability compared to the 4-fluoro analog due to the larger atomic radius of chlorine .
    • N-(2,4-difluorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide () introduces additional fluorine atoms, increasing molecular weight (347.29 g/mol) and logP, which may enhance blood-brain barrier penetration .
  • Aromatic vs. Aliphatic Substituents :

    • 1-(Tetrahydrofuran-2-yl)methyl-4-phenyl-1H-1,2,3-triazole-5-carboxamide (SI62, ) replaces the fluorobenzyl group with a tetrahydrofuran-derived chain, reducing crystallinity (reported as an oil) and altering pharmacokinetic profiles .

Biological Activity

N-(4-fluorobenzyl)-1H-1,2,3-triazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its ability to interact with various biological targets. The presence of the fluorobenzyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. Its molecular formula is C12H12FN5OC_{12}H_{12}FN_5O, indicating a complex structure conducive to various biological interactions.

Biological Activities

1. Antimicrobial Activity
Research indicates that triazole derivatives, including this compound, exhibit antimicrobial properties. The compound has been shown to inhibit bacterial growth by disrupting the SOS response mechanism in bacteria, which is crucial for their DNA repair and survival under stress conditions. This inhibition could enhance the efficacy of existing antibiotics and mitigate antibiotic resistance.

2. Anticancer Properties
Several studies have investigated the anticancer potential of triazole derivatives. For instance, compounds structurally related to this compound have demonstrated antiproliferative effects against various cancer cell lines. In vitro studies revealed that certain derivatives exhibited significant cytotoxicity against leukemia and solid tumor cell lines . The mechanism often involves apoptosis induction and cell cycle arrest.

3. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes linked to disease processes. For instance, it has shown inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. This activity suggests potential applications in managing diabetes by regulating blood sugar levels .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Binding: The triazole ring can bind to enzymes and receptors, modulating their activity and disrupting biological pathways critical for disease progression.
  • DNA Interaction: Some studies suggest that triazoles can intercalate into DNA or inhibit topoisomerases, leading to impaired DNA replication and transcription in cancer cells.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
5-amino-1-(3-fluorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamideTriazole ring with amino groupAntibacterial (SOS response inhibition)
5-amino-N-(3-chlorobenzyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamideChlorobenzyl substitutionAnticancer activity
5-amino-N-(3-methylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamideMethyl substitutionVariable antimicrobial effects

Case Studies

Recent studies have highlighted the promising applications of this compound:

  • Study on Anticancer Activity: A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against leukemia cell lines such as K562 and MOLT-4. The most potent derivative showed an IC50 value comparable to standard chemotherapeutics like doxorubicin .
  • Investigation of Enzyme Inhibition: Another study focused on the α-glucosidase inhibitory activity of related triazoles. The most active compound showed an IC50 value significantly lower than that of acarbose (a standard drug), indicating strong potential for diabetes management .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-fluorobenzyl)-1H-1,2,3-triazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions. For example, analogous triazole-carboxamides are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by amide coupling using reagents like EDCI/HOBt . Optimization includes controlling temperature (e.g., 0–25°C for cycloaddition), pH (neutral to mildly basic), and stoichiometry of intermediates. Purification via column chromatography (e.g., Hex/EtOAc gradients) and recrystallization improves purity .
  • Key Considerations : Monitor reaction progress using TLC and confirm regioselectivity of triazole formation via 1^1H-NMR (e.g., distinguishing 1,4- vs. 1,5-disubstituted triazoles) .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Characterization Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., fluorobenzyl protons at ~7.2–7.4 ppm, triazole carbons at ~145–155 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ peak matching theoretical C10H10FN5OC_{10}H_{10}FN_5O).
  • Elemental Analysis : Validates purity (>95% by C/H/N ratios) .

Q. What are the solubility limitations of this compound, and how can they be addressed in biological assays?

  • Challenge : Low aqueous solubility due to hydrophobic fluorobenzyl and triazole moieties .
  • Solutions :

  • Use co-solvents (e.g., DMSO ≤1% v/v) with buffer systems (PBS, pH 7.4).
  • Formulate as nanoparticles or liposomal carriers to enhance bioavailability .

Advanced Research Questions

Q. How does the fluorobenzyl substituent influence the compound’s binding affinity to enzymatic targets?

  • Structure-Activity Relationship (SAR) : The 4-fluorobenzyl group enhances lipophilicity and π-π stacking with aromatic residues in enzyme active sites (e.g., kinase ATP-binding pockets). Comparative studies with non-fluorinated analogs show ~2–3× higher IC50_{50} values for fluorinated derivatives, suggesting improved target engagement .
  • Experimental Validation : Molecular docking (e.g., AutoDock Vina) and isothermal titration calorimetry (ITC) quantify binding thermodynamics .

Q. What crystallographic strategies are recommended for resolving the compound’s 3D structure?

  • Crystallization : Slow evaporation from DMSO/water mixtures yields diffraction-quality crystals.
  • Refinement : Use SHELXL for small-molecule refinement. Key parameters: anisotropic displacement for non-H atoms, hydrogen positions refined via riding models. SHELXTL (Bruker AXS) or Olex2 interfaces streamline data processing .
  • Data Interpretation : ORTEP diagrams (WinGX suite) visualize anisotropic displacement ellipsoids and intermolecular interactions (e.g., H-bonding with triazole N atoms) .

Q. How can researchers reconcile contradictory data on the compound’s inhibitory potency across studies?

  • Case Example : Discrepancies in IC50_{50} values (e.g., 10 nM vs. 50 nM) may arise from:

  • Assay Conditions : Variations in ATP concentration (kinase assays) or pH-dependent enzyme activity.
  • Compound Purity : Impurities (e.g., regioisomers) skew dose-response curves. Validate via HPLC and orthogonal assays (e.g., SPR vs. fluorescence-based readouts) .
    • Statistical Approach : Apply Bland-Altman analysis to assess inter-study variability .

Q. What in silico tools are effective for predicting the compound’s ADMET properties?

  • Tools :

  • SwissADME : Predicts logP (2.5–3.0), CNS permeability (low), and cytochrome P450 interactions.
  • ProTox-II : Flags potential hepatotoxicity (e.g., similarity to known toxic triazoles) .
    • Validation : Compare predictions with experimental Caco-2 permeability and microsomal stability assays .

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